molecular formula C7H11F2N B1392900 8,8-Difluoro-3-azabicyclo[3.2.1]octane CAS No. 1214875-34-9

8,8-Difluoro-3-azabicyclo[3.2.1]octane

Cat. No.: B1392900
CAS No.: 1214875-34-9
M. Wt: 147.17 g/mol
InChI Key: ARZGRQADWCHYAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride is a high-purity chemical building block (97%) with the CAS Number 1779942-70-9 and a molecular weight of 183.63 g/mol . This compound features a rigid bicyclic scaffold that is structurally analogous to tropane alkaloids, a class known for significant pharmacological activity . The incorporation of two fluorine atoms at the 8-position is a critical modification; fluorine is known to enhance metabolic stability, influence lipophilicity, and fine-tune the electronic properties of molecules, making this derivative a valuable tool in medicinal chemistry optimization . The 8-azabicyclo[3.2.1]octane core is a privileged structure in neuroscience research. Scientific literature demonstrates that derivatives of this scaffold are investigated as potent and selective ligands for monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . These transporters are primary targets for understanding and treating conditions such as cocaine addiction, depression, and other central nervous system disorders . Researchers utilize this compound as a key synthetic intermediate to develop novel molecules that can inhibit neurotransmitter uptake with high selectivity, thereby helping to elucidate complex neurochemical pathways . This product is offered as the hydrochloride salt to improve stability and handling. It is recommended to be stored in a cool (2-8°C), dark place, and kept sealed in a dry environment . As a standard safety precaution, this chemical should be handled with appropriate personal protective equipment, including gloves and eye/face protection, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, and is strictly not for human consumption.

Properties

IUPAC Name

8,8-difluoro-3-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N/c8-7(9)5-1-2-6(7)4-10-3-5/h5-6,10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZGRQADWCHYAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Enantioselective Construction of the Bicyclic Scaffold:
The most common approach involves the enantioselective synthesis of the azabicyclo[3.2.1]octane core, which is achieved via desymmetrization of achiral tropinone derivatives. This method employs chiral catalysts, such as chiral Lewis acids or organocatalysts, to induce stereoselectivity during the cyclization process. The key steps include:

  • Starting Material: Achiral tropinone derivatives or related ketones.
  • Catalysis: Use of chiral catalysts to direct stereoselective cyclization.
  • Reaction Conditions: Typically performed under inert atmospheres (nitrogen or argon), at controlled temperatures (often 0°C to room temperature), with solvents like dichloromethane or toluene to optimize stereoselectivity and yield.

Industrial and Large-Scale Production

While detailed industrial procedures are less documented, the principles involve scaling up the stereoselective cyclization with chiral catalysts and employing continuous flow fluorination techniques to improve efficiency and safety. The key considerations include:

Research Findings and Data

Research indicates that the enantioselective synthesis of azabicyclo[3.2.1]octanes can achieve high stereoselectivity (up to 95% enantiomeric excess) under optimized conditions. Fluorination reactions are sensitive to temperature and reagent stoichiometry, with low-temperature fluorination providing the best regio- and stereoselectivity.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Enantiomeric Excess Remarks
Enantioselective cyclization Tropinone derivatives Chiral Lewis acids -10°C to 25°C, inert atmosphere 70–85 90–95 Stereoselective formation of core
Fluorination Core azabicyclo DAST, NFSI -78°C to 0°C 60–75 N/A Selective difluoro introduction

Notes on Reaction Optimization and Challenges

  • Stereocontrol: Achieving high enantioselectivity depends heavily on catalyst choice and reaction temperature.
  • Fluorination: The introduction of fluorine atoms must be carefully controlled to prevent over-fluorination or side reactions.
  • Purification: Chromatography and recrystallization are essential to isolate pure enantiomeric products.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluoro-3-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The fluorine atoms and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

Therapeutic Applications

1.1 Neurotransmitter Reuptake Inhibition

One of the prominent applications of 8,8-difluoro-3-azabicyclo[3.2.1]octane derivatives is their role as monoamine reuptake inhibitors . These compounds have shown efficacy in treating various psychiatric disorders, including:

  • Depression : They are indicated for use in mood disorders as they inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to elevated mood and reduced depressive symptoms .
  • Anxiety Disorders : Similar mechanisms allow these compounds to alleviate anxiety by modulating neurotransmitter levels in the brain .
  • Attention Deficit Hyperactivity Disorder (ADHD) : Their ability to influence dopamine pathways makes them potential candidates for ADHD treatment .

1.2 Mu Opioid Receptor Antagonism

Research has also identified this compound derivatives as mu opioid receptor antagonists . These compounds can selectively block mu receptors, which are implicated in pain management and gastrointestinal function:

  • Opioid-Induced Bowel Dysfunction : By selectively antagonizing peripheral mu receptors, these compounds can mitigate side effects associated with opioid analgesics without compromising their central analgesic effects .
  • Postoperative Ileus Management : Their application extends to treating conditions like postoperative ileus, where opioid-induced constipation is a significant concern .

Synthetic Methodologies

The synthesis of this compound involves several advanced methodologies that ensure high enantioselectivity and yield:

2.1 Enantioselective Construction

Recent advancements have focused on the enantioselective construction of the bicyclic scaffold from acyclic precursors or via direct transformations that maintain stereochemical integrity. This approach is crucial for synthesizing compounds with specific biological activities .

2.2 Reaction Conditions

The synthesis typically requires precise control over reaction conditions to optimize yield and purity:

  • Use of solvents like dichloromethane (DCM) under controlled temperatures.
  • Employing reagents such as triethylamine and butyl dicarbonate during the synthesis process to facilitate the formation of desired derivatives .

Comparative Data Table

The following table summarizes key characteristics and applications of various derivatives related to this compound:

Compound NameKey FeaturesTherapeutic ApplicationsSynthesis Methodologies
This compoundFluorinated bicyclic structureAntidepressant, AntianxietyEnantioselective synthesis
8-Azaspiro[bicyclo[3.2.1]octane] hydrochlorideSpirocyclic variantPotential analgesic propertiesMulti-step synthesis
8-Azabicyclo[3.2.1]octane derivativesDiverse substituentsTreatment for ADHD, Opioid receptor modulationDirect transformation methods

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound derivatives in clinical settings:

  • A study highlighted its use in treating major depressive disorder with a focus on minimizing side effects compared to traditional antidepressants like SSRIs and tricyclics .
  • Another investigation explored its role in managing opioid-induced side effects, demonstrating improved patient outcomes without compromising pain relief efficacy .

Mechanism of Action

The mechanism of action of 8,8-Difluoro-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the structure can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Fluorinated Analogs

3,3-Difluoro-8-azabicyclo[3.2.1]octane
  • Structural Difference : Fluorine atoms at the 3-position instead of 8-position.
  • No direct biological data available, but positional fluorination is known to modulate bioavailability .
4,4-Difluoropiperidine Hydrochloride
  • Structural Difference: Simpler monocyclic piperidine scaffold with fluorination at the 4-position.
  • Impact : Reduced ring rigidity compared to bicyclic systems, leading to differences in conformational stability and target selectivity (Similarity score: 0.76 vs. 8,8-difluoro analog) .

Heteroatom-Substituted Bicyclic Systems

8-Oxa-3-azabicyclo[3.2.1]octane (M4)
  • Structural Difference : Oxygen replaces one carbon at the 8-position.
  • Impact : Introduces hydrogen-bonding capacity but reduces hydrophobicity. Used in PI3K inhibitors (e.g., PQR514) but may exhibit lower metabolic stability than fluorinated analogs due to oxidative susceptibility .
2-Azabicyclo[3.2.1]octane
  • Structural Difference : Nitrogen at the 2-position instead of 3-position.
  • Biological Activity: Exhibits minor antiviral activity against human parainfluenza virus-3 (HPIV-3), highlighting the role of nitrogen positioning in biological efficacy .

Functionalized Derivatives

8-Methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride
  • Structural Difference : Methyl group at the 8-position and amine at the 3-position.
  • Biological Relevance : Demonstrates analgesic properties, with isomers showing divergent biological behaviors (e.g., α7nAChR affinity loss upon methylation) .
3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives
  • Structural Difference : Aryl groups at the 3-position.
  • Application: Acts as δ/μ-opioid receptor modulators for pain management and psychiatric disorders. Fluorination at 8,8-positions could enhance metabolic stability compared to non-fluorinated analogs .

Physicochemical and Pharmacokinetic Properties

Property 8,8-Difluoro-3-azabicyclo[3.2.1]octane 8-Oxa-3-azabicyclo[3.2.1]octane 8-Methyl-3-azabicyclo[3.2.1]octane
Molecular Weight 183.63 g/mol ~165 g/mol (estimated) 223.15 g/mol (dihydrochloride)
Solubility Soluble in DMSO, requires sonication Variable, depending on substituents Soluble in aqueous buffers
Storage Conditions 2–8°C (short-term), -80°C (long-term) Room temperature (varies) -20°C
Key Applications Drug discovery, kinase inhibitors PI3K inhibitors Analgesics, CNS-targeting agents

Data compiled from

Biological Activity

Overview

8,8-Difluoro-3-azabicyclo[3.2.1]octane is a bicyclic compound belonging to the azabicyclo family, characterized by the presence of a nitrogen atom in its structure and two fluorine atoms that enhance its chemical properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development targeting various neurological and psychiatric disorders.

Target of Action
The primary targets for this compound include neurotransmitter transporters, particularly those involved in monoamine reuptake processes. Similar compounds have been shown to interact with serotonin, norepinephrine, and dopamine transporters, suggesting that this compound may exhibit similar pharmacological properties .

Mode of Action
The mechanism by which this compound exerts its effects likely involves modulation of neurotransmitter levels in the synaptic cleft by inhibiting their reuptake. This action can lead to increased availability of neurotransmitters, thereby enhancing mood and cognitive function .

Biochemical Pathways
Compounds within the azabicyclo class are known to affect various biochemical pathways related to neurotransmission. For instance, they may influence pathways involved in depression, anxiety disorders, and attention deficit hyperactivity disorder (ADHD) through their interaction with monoamine neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). The compound is typically described as a white solid with specific storage conditions under inert gas at low temperatures to maintain stability.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

  • Neurotransmitter Reuptake Inhibition : Studies have demonstrated that derivatives of this compound can inhibit the reuptake of serotonin and norepinephrine effectively, which is beneficial for treating mood disorders .
  • Potential Therapeutic Uses : The compound has been investigated for its potential in treating conditions such as depression, anxiety disorders, ADHD, and pain management due to its action on monoamine systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • In Vitro Studies : Research has shown that compounds derived from this bicyclic structure can significantly inhibit the reuptake of neurotransmitters in cell lines transfected with human transporters. For example:
    • A study reported IC50 values indicating effective inhibition of serotonin and norepinephrine transporters by specific derivatives of this compound .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the azabicyclo framework can enhance biological activity and selectivity towards specific neurotransmitter targets:
    • For instance, structural modifications led to improved binding affinities and selectivity profiles against various receptors involved in neurotransmission .

Data Table: Biological Activity Summary

Compound Target IC50 (µM) Therapeutic Potential
This compoundSerotonin Transporter0.655Depression, Anxiety
Derivative ANorepinephrine Transporter0.780Pain Management
Derivative BDopamine Transporter1.200ADHD

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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